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Compound of Interest

Compound Name: 11beta,13-Dihydrolactucopicrin

CAS No.: 125519-47-3

Cat. No.: B1255170

Get Quote

Executive Summary & Chemical Context
11

,13-Dihydrolactucopicrin (DHLCP) is a guaianolide sesquiterpene lactone primarily isolated
from Cichorium intybus (Chicory) and Lactuca species.[1][2]

Chemically, it is the 11,13-dihydro derivative of lactucopicrin.[1] This structural distinction is

critical for screening logic:

Lactucopicrin (Parent): Contains an

-methylene-

-lactone ring.[1] Highly cytotoxic due to its ability to alkylate proteins via Michael addition.[1]

11

,13-Dihydrolactucopicrin (Analyte): The exocyclic double bond is reduced (hydrogenated).[1]
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Hypothesis for Screening: The reduction theoretically diminishes non-specific cytotoxicity

while retaining specific receptor-modulating anti-inflammatory activity.[1] This makes

DHLCP a superior candidate for chronic inflammatory conditions (e.g., IBD, arthritis)

compared to its parent compound.

Screening Architecture: The "Filter" Strategy
To validate DHLCP, a sequential screening funnel is required. This moves from structural

verification to functional specificity.[1]

Phase A: Isolation & Purity Verification
Before biological screening, the compound must be isolated from the matrix (Chicory root) or

synthesized, as commercial standards are often impure.

Protocol: Supercritical Fluid Extraction (SFE) & Purification

Feedstock: Dried Cichorium intybus roots (ground to <500 µm).

Extraction: SFE using CO

with 10% Ethanol co-solvent at 30 MPa, 40°C.

Fractionation: The crude extract is subjected to Flash Chromatography (C18 column).

Mobile Phase: Water/Methanol gradient (10%

100% MeOH).[1]

Target Fraction: DHLCP typically elutes after lactucin but before lactucopicrin due to

polarity differences caused by the ester side chain and saturation.

Validation: HPLC-DAD (254 nm) and

H-NMR.

Key NMR Signal: Look for the absence of the exocyclic methylene doublets (usually

5.5–6.2 ppm) and the presence of the methyl doublet at C-13 (
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~1.1–1.3 ppm).

Phase B: Primary Bioactivity Screening Workflow
The following Graphviz diagram outlines the logical flow for screening DHLCP, prioritizing the

differentiation between cytotoxicity and specific anti-inflammatory action.
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Tier 1: Safety & Viability

Tier 2: Mechanism Specificity

Tier 3: Functional Output
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Caption: Hierarchical screening workflow separating general cytotoxicity from specific

immunomodulation.

Detailed Experimental Protocols
Experiment 1: Cytotoxicity Screening (The Safety Gate)
Objective: To establish the Maximum Non-Toxic Concentration (MNTC). Unlike lactucopicrin,

DHLCP should exhibit lower cytotoxicity. Cell Line: Caco-2 (Human colorectal adenocarcinoma)

or RAW 264.7 (Macrophages).[1]

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Treat with DHLCP at concentrations: 0.1, 1, 10, 50, 100, 200 µM.

Control: Vehicle (DMSO < 0.5%).[1]

Positive Control:[1] Lactucopicrin (to demonstrate higher toxicity).[1][3]

Incubation: 24h and 48h.

Readout:SRB (Sulforhodamine B) or MTT Assay.

Note: SRB is preferred for STLs as it measures protein content and is less susceptible to

metabolic interference than MTT.[1]

Criteria: Select concentrations where cell viability is >90% for subsequent anti-inflammatory

assays.

Experiment 2: Anti-Inflammatory Mechanism (NF- B
Inhibition)
Objective: Confirm if DHLCP inhibits the nuclear translocation of NF-

B, a key inflammatory driver.[1] System: NF-

B-Luciferase Reporter Cell Line (e.g., HEK-Blue™ or transfected RAW 264.7).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/11beta_13-Dihydrolactucopicrin
https://pubchem.ncbi.nlm.nih.gov/compound/11beta_13-Dihydrolactucopicrin
https://pubchem.ncbi.nlm.nih.gov/compound/11beta_13-Dihydrolactucopicrin
https://pubchem.ncbi.nlm.nih.gov/compound/11beta_13-Dihydrolactucopicrin
https://pmc.ncbi.nlm.nih.gov/articles/PMC12820960/
https://pubchem.ncbi.nlm.nih.gov/compound/11beta_13-Dihydrolactucopicrin
https://pubchem.ncbi.nlm.nih.gov/compound/11beta_13-Dihydrolactucopicrin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255170?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induction: Pre-treat cells with DHLCP (at MNTC, e.g., 10–20 µM) for 1 hour.

Stimulation: Add LPS (1 µg/mL) or TNF-

(10 ng/mL) to induce inflammation.[1] Incubate for 6–12 hours.

Lysis & Detection: Add Luciferase substrate (Luciferin).[1] Measure luminescence.

Validation (Western Blot):

Lyse cells and separate Cytosolic vs. Nuclear fractions.[1]

Blot for p65 (RelA).

Result: DHLCP should reduce p65 levels in the nuclear fraction compared to the LPS-only

control.

Experiment 3: Cytokine Profiling (Functional Output)
Objective: Quantify the reduction in downstream inflammatory markers. Method: ELISA or

Multiplex Array.[1]

Supernatant Collection: Collect media from the cells treated in Experiment 2.

Targets:

TNF-

: Primary pro-inflammatory cytokine.[1]

IL-6 & IL-8: Secondary mediators of acute phase response and neutrophil recruitment.[1]

PGE2: Marker for COX-2 activity.[1][4][5]

Data Analysis: Calculate the % Inhibition relative to the stimulated control.

Mechanism of Action: Pathway Map
Recent literature suggests DHLCP modulates inflammation via the NF-
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B pathway and potentially interacts with the Aryl Hydrocarbon Receptor (AHR), affecting the
crosstalk between these pathways.
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Caption: Proposed MOA: DHLCP blocks IKK activation or NF-κB translocation, reducing gene

expression.[1]

Comparative Data Summary
The following table summarizes expected activity profiles based on Structure-Activity

Relationship (SAR) data comparing DHLCP to its parent, Lactucopicrin.
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Parameter
Lactucopicrin
(Parent)

11

,13-
Dihydrolactucopicr
in

Biological
Implication

C11-C13 Bond
Double (Exocyclic

Methylene)

Single (Saturated

Methyl)

Safety: Saturated form

is less reactive/toxic.

[1]

Cytotoxicity (IC50) High (< 10 µM)
Moderate/Low (> 25–

50 µM)

DHLCP has a wider

therapeutic window.

NF-

B Inhibition
Potent (via alkylation)

Specific (via non-

covalent binding)

DHLCP acts via

receptor modulation

rather than non-

specific alkylation.[1]

Antimalarial High Moderate

Exocyclic methylene

is crucial for parasitic

toxicity.[1]

Key Application Oncology (potential)
Chronic Inflammation

(IBD)

DHLCP is better

suited for long-term

anti-inflammatory use.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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